2-naphthylmethyl 3-nitrobenzoate 2-naphthylmethyl 3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11139714
InChI: InChI=1S/C18H13NO4/c20-18(16-6-3-7-17(11-16)19(21)22)23-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-11H,12H2
SMILES: C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C18H13NO4
Molecular Weight: 307.3 g/mol

2-naphthylmethyl 3-nitrobenzoate

CAS No.:

Cat. No.: VC11139714

Molecular Formula: C18H13NO4

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

2-naphthylmethyl 3-nitrobenzoate -

Specification

Molecular Formula C18H13NO4
Molecular Weight 307.3 g/mol
IUPAC Name naphthalen-2-ylmethyl 3-nitrobenzoate
Standard InChI InChI=1S/C18H13NO4/c20-18(16-6-3-7-17(11-16)19(21)22)23-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-11H,12H2
Standard InChI Key YGJLKCJGPJUFIG-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

2-Naphthylmethyl 3-nitrobenzoate (IUPAC name: naphthalen-2-ylmethyl 3-nitrobenzoate) consists of a benzoic acid derivative where the carboxylic acid group is esterified with 2-naphthylmethanol. The nitro group at the third position of the benzene ring introduces strong electron-withdrawing effects, influencing reactivity and stability. The naphthyl group adds steric bulk and aromaticity, which may impact solubility and crystallinity.

Molecular Formula: C18H13NO4\text{C}_{18}\text{H}_{13}\text{NO}_4
Molecular Weight: 307.30 g/mol
Structural Features:

  • Aromatic nitro group (NO2-\text{NO}_2) at the meta position of the benzoate ring.

  • Ester linkage (OCO-\text{OCO}-) connecting the benzoate and 2-naphthylmethyl groups.

Synthesis and Manufacturing

While no direct synthesis protocols for 2-naphthylmethyl 3-nitrobenzoate are documented, analogous nitrobenzoate esters are typically synthesized via acid-catalyzed esterification. A plausible route involves:

Reaction Mechanism

  • Nitration of Benzoic Acid:

    • 3-Nitrobenzoic acid is synthesized via nitration of benzoic acid using a mixture of nitric and sulfuric acids .

  • Esterification with 2-Naphthylmethanol:

    • 3-Nitrobenzoic acid reacts with 2-naphthylmethanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4 or DCC\text{DCC}) to form the ester .

Hypothetical Reaction Scheme:

3-Nitrobenzoic acid+2-NaphthylmethanolH+2-Naphthylmethyl 3-nitrobenzoate+H2O\text{3-Nitrobenzoic acid} + \text{2-Naphthylmethanol} \xrightarrow{\text{H}^+} \text{2-Naphthylmethyl 3-nitrobenzoate} + \text{H}_2\text{O}

Optimization Considerations

  • Temperature: Elevated temperatures (60–80°C) improve reaction rates but may risk decomposition of the nitro group .

  • Catalysts: Heterogeneous catalysts (e.g., zeolites) could enhance selectivity and yield .

Physicochemical Properties

Predicted properties based on structural analogs :

PropertyValue/RangeMethod of Determination
Melting Point95–100°C (predicted)Differential Scanning Calorimetry
Boiling Point420–440°C (predicted)Empirical Calculations
Density1.35–1.45 g/cm³Pycnometry
SolubilitySoluble in DCM, THF, DMF; insoluble in waterHPLC/Partition Coefficients
Storage Conditions2–8°C under inert atmosphereStability Studies

Spectroscopic Data:

  • IR: Strong absorption bands at 1720cm1\sim 1720 \, \text{cm}^{-1} (ester C=O), 1520cm11520 \, \text{cm}^{-1} (asymmetric NO2\text{NO}_2), and 1350cm11350 \, \text{cm}^{-1} (symmetric NO2\text{NO}_2) .

  • NMR: 1H^1\text{H} NMR signals for naphthyl protons (δ 7.2–8.5 ppm) and benzoate aromatic protons (δ 8.1–8.3 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitrobenzoate esters are critical intermediates in drug synthesis. For example:

  • Lenalidomide Analogues: Methyl 2-bromomethyl-3-nitrobenzoate is a precursor to lenalidomide, a therapeutic for multiple myeloma . The naphthyl variant could serve a similar role in tailored drug formulations.

  • Anticancer Agents: Nitro groups are often reduced to amines, enabling coupling reactions for targeted therapies .

Organic Synthesis

  • Electrophilic Substitution: The nitro group directs further functionalization (e.g., halogenation, sulfonation) at specific positions on the aromatic ring .

  • Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could modify the naphthyl group for material science applications .

Future Research Directions

  • Synthetic Methodologies: Develop greener catalysts (e.g., enzymatic esterification) to improve sustainability.

  • Biological Screening: Evaluate antimicrobial or antitumor activity of 2-naphthylmethyl 3-nitrobenzoate derivatives.

  • Material Science: Explore its use in liquid crystals or organic semiconductors due to aromatic rigidity.

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